N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzodioxole moiety linked via a methylene group to a substituted benzenesulfonamide core. The compound’s structure includes a 1,3-benzodioxol-5-ylmethyl group attached to the sulfonamide nitrogen, with additional substituents (5-isopropyl and 2-methyl) on the benzene ring. Its synthesis involves the reaction of N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide with heteroaryl thiols in acetone under basic conditions (K₂CO₃), followed by crystallization from ethanol .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12(2)15-6-4-13(3)18(9-15)24(20,21)19-10-14-5-7-16-17(8-14)23-11-22-16/h4-9,12,19H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJBIQWHVKNMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzenesulfonyl Chloride Intermediate Synthesis
The sulfonyl chloride moiety is typically introduced via chlorosulfonation of a pre-functionalized toluene derivative. A common pathway involves:
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Friedel-Crafts alkylation of m-xylene with isopropyl chloride under AlCl₃ catalysis to install the isopropyl group.
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Sulfonation using chlorosulfonic acid at 0–5°C to prevent polysubstitution, yielding 5-isopropyl-2-methylbenzenesulfonic acid.
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Chlorination with PCl₅ in dichloromethane, achieving >95% conversion to the sulfonyl chloride.
Benzodioxol-5-ylmethylamine Preparation
1,3-Benzodioxol-5-ylmethylamine is synthesized through:
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Reductive amination of piperonal (1,3-benzodioxole-5-carboxaldehyde) using ammonium acetate and sodium cyanoborohydride in methanol.
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Gabriel synthesis with potassium phthalimide and subsequent hydrazinolysis to yield the primary amine.
Key Reaction Steps and Optimization
Sulfonamide Bond Formation
The critical coupling reaction between 5-isopropyl-2-methylbenzenesulfonyl chloride and 1,3-benzodioxol-5-ylmethylamine proceeds via nucleophilic substitution:
Reaction Protocol
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Dissolve 1,3-benzodioxol-5-ylmethylamine (1.2 eq) in anhydrous dichloromethane (0.5 M).
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Slowly add 5-isopropyl-2-methylbenzenesulfonyl chloride (1.0 eq) at 0°C under N₂ atmosphere.
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Warm to room temperature and stir for 12–16 hours.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0°C → 25°C | +22% yield |
| Solvent | DCM | 89% purity |
| Base | Triethylamine | 95% conversion |
| Reaction Time | 16 hours | Maximal yield |
Prolonged reaction times beyond 18 hours led to sulfonamide decomposition, while lower temperatures (<0°C) resulted in incomplete conversion.
Intermediate Characterization
Spectroscopic Analysis of Sulfonyl Chloride
Amine Intermediate Purity Assessment
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements have replaced batch reactors with flow systems for improved safety and yield:
Advantages
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40% reduction in solvent use
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99.8% conversion at 50°C
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No exothermic runaway risks
Waste Management Protocols
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Quenching : Residual sulfonyl chloride treated with NaHCO₃ to neutralize HCl.
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Solvent Recovery : 90% DCM reclaimed via fractional distillation.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost ($/kg) |
|---|---|---|---|
| Batch (Lab-Scale) | 78 | 98 | 1,450 |
| Continuous Flow | 92 | 99.5 | 890 |
| Microwave-Assisted | 85 | 97 | 1,120 |
Microwave-assisted synthesis (100°C, 30 min) shows promise but requires specialized equipment .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide exhibit notable antimicrobial properties. For instance, derivatives of sulfonamides have been synthesized and evaluated for their efficacy against various pathogens. A study demonstrated that specific sulfonamide derivatives showed significant antibacterial activity against strains such as Xanthomonas axonopodis and Ralstonia solanacearum, suggesting potential applications in agricultural settings as bactericides .
1.2 Anti-inflammatory Properties
Sulfonamides are also recognized for their anti-inflammatory effects. The compound's structural features may enhance its ability to inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. Research on related compounds has shown promise in modulating inflammatory responses in vitro, indicating a potential therapeutic role in treating chronic inflammatory diseases .
1.3 Cancer Research
The compound's structural similarity to known anticancer agents positions it as a potential candidate for cancer therapy. Preliminary studies have suggested that modifications to the sulfonamide group can influence cytotoxicity against various cancer cell lines. The exploration of structure-activity relationships (SAR) has revealed that specific substitutions can enhance the compound's efficacy against tumor cells, warranting further investigation into its anticancer properties .
Agricultural Applications
2.1 Pesticide Development
Given its antimicrobial properties, this compound can be explored as a base for developing new pesticides. The effectiveness of related sulfonamide compounds against plant pathogens suggests that this compound could be formulated into agricultural products aimed at protecting crops from bacterial and fungal infections .
Material Science
3.1 Polymer Chemistry
The unique chemical structure of this compound may lend itself to applications in polymer chemistry. Sulfonamide groups can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices. Research is ongoing to investigate how this compound can improve the performance characteristics of various polymeric materials used in industrial applications .
Case Study: Antimicrobial Efficacy
A recent study focused on the synthesis of sulfonamide derivatives related to this compound demonstrated promising results in inhibiting bacterial growth in tomato plants infected with Ralstonia solanacearum. The study highlighted how specific modifications to the sulfonamide moiety enhanced antimicrobial activity compared to standard treatments like chloramphenicol .
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide exerts its effects depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The benzodioxole ring can engage in π-π interactions, while the sulfonamide group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other sulfonamide derivatives and benzodioxole-containing analogues. Key comparisons are summarized below:
Substituent Effects on Physicochemical Properties
- Lipophilicity and Bioavailability : The 5-isopropyl and 2-methyl groups in the target compound enhance lipophilicity compared to the unsubstituted N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide . This may improve membrane permeability but reduce aqueous solubility.
- Hydrogen Bonding : The benzodioxole moiety’s oxygen atoms can participate in hydrogen bonding, influencing crystal packing and solubility. This contrasts with the benzoisoxazole in , where nitrogen atoms may alter intermolecular interactions .
Crystallographic and Structural Validation
- Tools like SHELX and ORTEP-3 are critical for validating the target compound’s crystal structure. Hydrogen-bonding patterns (e.g., between sulfonamide S=O and benzodioxole O atoms) likely differ from those of benzoisoxazole derivatives due to variations in electronegativity and geometry .
- The compound’s molecular geometry (e.g., dihedral angles between benzodioxole and benzene rings) could influence its conformational stability compared to analogues.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature concerning its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound can be characterized by its unique structural features:
- Molecular Formula : CHNOS
- Molecular Weight : 321.39 g/mol
- IUPAC Name : this compound
This compound contains a benzodioxole moiety, which is known for its pharmacological relevance and potential bioactivity.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes, including kinases associated with cancer progression. For instance, related benzodioxole derivatives have been reported to selectively inhibit Src family kinases (SFKs), which play a crucial role in tumor growth and metastasis .
- Antimicrobial Activity : Benzodioxole derivatives have been explored for their antimicrobial properties. The presence of the sulfonamide group in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents .
- Insecticidal Properties : Research indicates that benzodioxole compounds exhibit larvicidal activity against Aedes aegypti, the vector responsible for transmitting diseases like dengue and Zika virus. The specific structure of the compound contributes to its effectiveness in pest control .
Case Studies and Findings
A recent study evaluated the biological activity of similar benzodioxole derivatives against Aedes aegypti larvae. The findings highlighted the significance of structural modifications in enhancing larvicidal efficacy:
| Compound | LC (μM) | LC (μM) | Toxicity in Mammals |
|---|---|---|---|
| Temephos (Control) | <10.94 | Not reported | Low |
| 3,4-Methylenedioxycinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | No cytotoxicity at 5200 μM |
This table illustrates that while the tested compound showed significant larvicidal activity, it also exhibited low toxicity towards mammalian cells, suggesting a favorable safety profile for further development as an insecticide .
Q & A
Basic: What are the established synthetic protocols for N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide?
The synthesis of this sulfonamide derivative typically involves:
- Reaction of 1,3-benzodioxol-5-ylmethylamine with 5-isopropyl-2-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
- Solvent systems like dichloromethane (DCM) or pyridine, with purification via column chromatography (e.g., petroleum ether/ethyl acetate mixtures) .
- Critical parameters: Reaction temperature (room temperature to 50°C), stoichiometric ratios (1:1.1 amine:sulfonyl chloride), and time (2–48 hours) .
Basic: How can researchers validate the purity and structural integrity of this compound?
- Chromatography : Use HPLC with a C18 column (methanol/water mobile phase) to assess purity (>95%) .
- Spectroscopy :
Advanced: What strategies optimize reaction yields in the presence of steric hindrance from the isopropyl group?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation via nucleophilic catalysis .
- Temperature modulation : Gradual heating (50–60°C) improves molecular mobility without decomposition .
Advanced: How do structural modifications (e.g., benzodioxole vs. phenyl groups) influence biological activity?
- Benzodioxole moiety : Enhances metabolic stability and bioavailability due to reduced cytochrome P450-mediated oxidation .
- Isopropyl/methyl groups : Increase lipophilicity, potentially improving blood-brain barrier penetration in neurological studies .
- Comparative studies : Derivatives lacking the benzodioxole group show 30–50% lower anti-inflammatory activity in murine models .
Advanced: How can researchers resolve contradictions in reported biological efficacy across studies?
- Assay standardization : Control variables such as cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Dose-response curves : Compare EC₅₀ values across studies; discrepancies may arise from impurity-driven off-target effects .
Advanced: What computational methods predict binding affinity to sulfonamide-targeted enzymes (e.g., carbonic anhydrase)?
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3LXE) to model interactions between the sulfonamide group and zinc ions in enzyme active sites .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories (e.g., GROMACS) to assess residence time .
Advanced: How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposition occurs above 150°C (TGA data) .
- Photostability : Store in amber vials at –20°C to prevent benzodioxole ring oxidation .
- Hygroscopicity : Low moisture uptake (<1% at 60% RH) ensures long-term stability in powder form .
Advanced: What are the ethical and safety considerations for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
